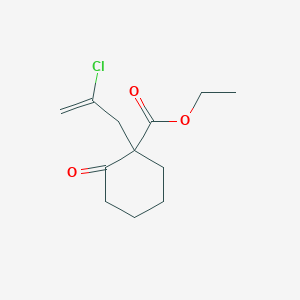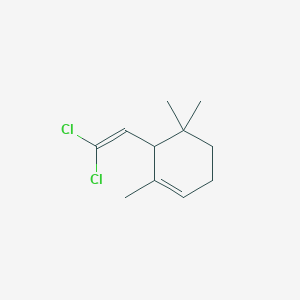![molecular formula C19H21N B14360929 (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline CAS No. 90390-84-4](/img/structure/B14360929.png)
(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its core structure, making it partially saturated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further saturate the compound, adding more hydrogen atoms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be added to the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
科学研究应用
(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline: shares similarities with other isoquinoline derivatives such as tetrahydroisoquinoline and dihydroisoquinoline.
Tetrahydroisoquinoline: Another partially saturated isoquinoline with similar structural features.
Dihydroisoquinoline: A less saturated form with fewer hydrogen atoms added to the core structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
90390-84-4 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC 名称 |
(7R,11bS)-7-phenyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C19H21N/c1-2-8-15(9-3-1)18-14-20-13-7-6-12-19(20)17-11-5-4-10-16(17)18/h1-5,8-11,18-19H,6-7,12-14H2/t18-,19+/m1/s1 |
InChI 键 |
RDHQAERKGRHFCB-MOPGFXCFSA-N |
手性 SMILES |
C1CCN2C[C@@H](C3=CC=CC=C3[C@@H]2C1)C4=CC=CC=C4 |
规范 SMILES |
C1CCN2CC(C3=CC=CC=C3C2C1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


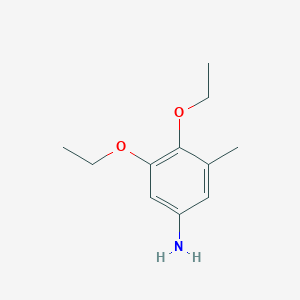
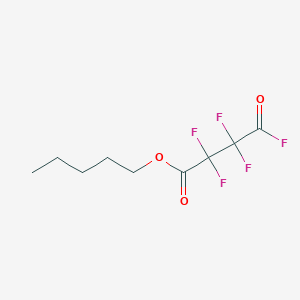
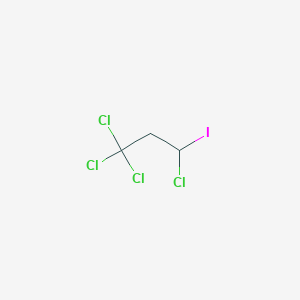
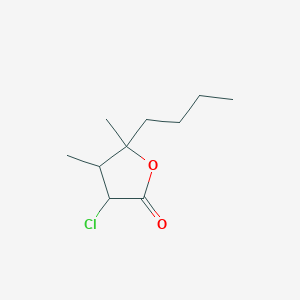
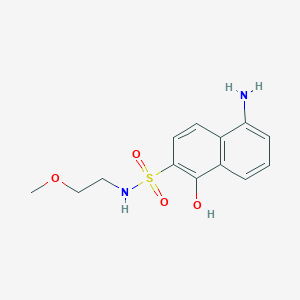
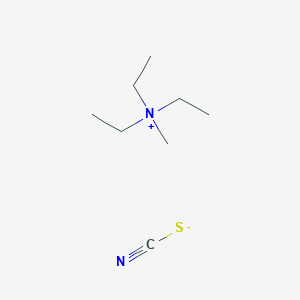
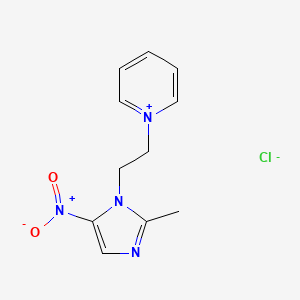

![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
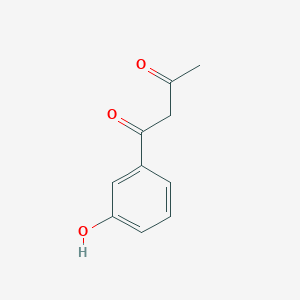
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
